4-Fluorobenzyl carbamimidothioate hydrochloride

Description

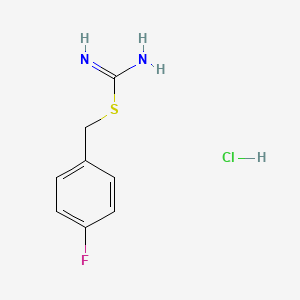

4-Fluorobenzyl carbamimidothioate hydrochloride is a fluorinated derivative of carbamimidothioate salts, characterized by a 4-fluorobenzyl group attached to a carbamimidothioate core. This compound is structurally analogous to other carbamimidothioates (e.g., S-benzylisothiourea hydrochloride or methyl carbamimidothioate sulfate) but distinguishes itself through the electron-withdrawing fluorine substituent on the benzyl ring. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in antiviral and enzyme inhibition studies .

Properties

IUPAC Name |

(4-fluorophenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUFCQTWEPJJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl carbamimidothioate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-fluorobenzyl carbamimidothioate hydrochloride exhibit promising anticancer properties through their ability to disrupt microtubule dynamics. For instance, derivatives of related structures have shown potent antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. In a study evaluating various phenyl derivatives, specific compounds demonstrated significant inhibition of cancer cell growth, suggesting that 4-fluorobenzyl derivatives could be developed as new antimitotic agents .

Antimicrobial Properties

The compound's structure allows it to act against various microbial strains. A study focusing on small molecule inhibitors against non-tuberculous mycobacteria highlighted the potential for compounds with similar functionalities to target intracellular bacteria effectively. The mechanisms of action often involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Mechanism of Action in Microbial Inhibition

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes or pathways within microbial cells. For example, compounds targeting phospholipase A2 have shown to predict drug-induced toxicity and could be relevant in understanding how this compound interacts with microbial targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies have demonstrated that modifications on the phenyl ring can significantly impact biological activity. For example, substituents like methyl or ethyl groups at specific positions enhance anticancer activity while maintaining selectivity against normal cells .

Potential in Drug Development

The unique structural characteristics of this compound make it a candidate for further drug development, particularly in creating novel therapeutic agents for cancer and infectious diseases. Its ability to be modified allows researchers to explore various derivatives that could lead to more effective treatments with fewer side effects.

Data Table: Summary of Research Findings

Case Studies

- Anticancer Efficacy : In vivo studies demonstrated that derivatives related to this compound significantly reduced tumor growth in animal models. The most active compounds showed comparable efficacy to established chemotherapeutics, indicating their potential as new treatment options .

- Microbial Resistance : A study on the effectiveness of similar compounds against resistant strains of bacteria revealed that modifications in the chemical structure led to enhanced antibacterial activity, showcasing the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

S-Benzylisothiourea Hydrochloride

- Structural Differences : Lacks the fluorine atom on the benzyl ring.

- Synthesis: Produced via multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and thiourea derivatives under methanol/NaOH conditions (30-minute reaction time, >80% yields) .

- Applications : Demonstrated anti-HIV-1 integrase and anti-hepatitis C viral activities .

Methyl Carbamimidothioate Sulfate

- Structural Differences : Contains a methyl group instead of benzyl/fluorobenzyl.

- Synthesis : Used in one-pot reactions to generate 2-(methylthio)pyrimidines (Table 3 in reports yields >75% for diverse aromatic aldehydes).

- Applications : Primarily serves as a reagent for heterocyclic synthesis rather than direct therapeutic use.

- Reactivity : Smaller alkyl groups may increase solubility in polar solvents but reduce bioavailability compared to aromatic derivatives.

4-Fluoro-Benzamidine Hydrochloride

- Structural Differences : Replaces the carbamimidothioate group with a benzamidine moiety.

- Synthesis : Prepared via direct substitution using 4-fluorobenzyl bromide or chloride (similar to intermediates in ).

- Applications : Widely used as a protease inhibitor scaffold due to the amidine group’s ability to interact with enzyme active sites .

- Reactivity : The amidine group offers stronger basicity (pKa ~11) compared to carbamimidothioates (pKa ~8–9), affecting pH-dependent solubility .

2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride

- Structural Differences: Contains an ethanolamine linker instead of the carbamimidothioate core.

- Synthesis : Derived from 4-fluorobenzylamine and ethylene oxide derivatives (molecular weight: 205.66 g/mol) .

- Applications : Used in peptide mimetics and receptor-binding studies.

- Reactivity : The hydroxyl group enhances water solubility but may limit membrane permeability compared to thioether-containing analogs .

Comparative Data Table

Key Research Findings and Implications

- Fluorine’s Role: The 4-fluorobenzyl group in carbamimidothioates likely enhances metabolic stability and target binding affinity compared to non-fluorinated analogs, as seen in related compounds like 4-fluorobenzyl-L-valinate hydrochloride .

- Synthetic Efficiency : Multicomponent reactions (e.g., one-pot procedures in ) are viable for scaling fluorinated derivatives, though yields may vary with substituent electronic effects.

- Therapeutic Potential: Fluorinated carbamimidothioates may outperform non-fluorinated versions in antiviral applications due to improved pharmacokinetic profiles .

Biological Activity

4-Fluorobenzyl carbamimidothioate hydrochloride (CAS No. 122305-64-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

This compound is synthesized through the reaction of 4-fluorobenzyl chloride with thiourea in an organic solvent like ethanol or methanol. The product is purified via recrystallization, ensuring high yield and purity suitable for biological studies. The compound's structure includes a fluorine atom, which enhances its stability and binding affinity to various biological targets compared to similar compounds lacking this substituent.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can inhibit enzyme activity by binding to the active site or modifying the enzyme's structure, disrupting normal cellular processes. This mechanism is crucial for its potential applications in antimicrobial and anticancer therapies .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various strains of mycobacteria, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). For example, a high-throughput screening identified several compounds with over 50% inhibition against Mtb, suggesting that this compound could serve as a lead for further development .

Anticancer Properties

In cancer research, this compound has shown promise as a selective inhibitor of c-Met kinase, a target implicated in tumor growth and metastasis. Studies report IC50 values ranging from 0.28 to 0.72 μM against various cancer cell lines, indicating moderate to significant potency. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Key Activity | IC50 (µM) |

|---|---|---|

| Benzyl carbamimidothioate hydrochloride | Moderate antimicrobial activity | Not specified |

| 4-Chlorobenzyl carbamimidothioate hydrochloride | Anticancer activity, less potent than 4-fluoro | Not specified |

| 4-Methylbenzyl carbamimidothioate hydrochloride | Anticancer activity | Not specified |

| This compound | Significant anticancer and antimicrobial activity | 0.28 - 0.72 |

The presence of the fluorine atom in this compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various compounds against Mtb using a resazurin colorimetric assay. The results indicated that this compound significantly inhibited bacterial growth, demonstrating its potential as an antibacterial agent .

- Cancer Cell Line Study : In a series of experiments involving cancer cell lines A549 (lung cancer) and HT-29 (colon cancer), the compound exhibited substantial cytotoxicity, leading to reduced cell viability and increased apoptosis rates when treated at concentrations above its IC50 values .

Q & A

Q. What are the standard synthesis protocols for 4-fluorobenzyl carbamimidothioate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via a one-pot, multicomponent reaction involving aromatic aldehydes, ethyl 2-cyanoacetate, and methyl carbamimidothioate sulfate (or S-benzylisothiourea hydrochloride) in methanol under basic conditions (NaOH) at 70°C for ≤30 minutes . Key optimization strategies include:

- Solvent Choice: Methanol is preferred for its polarity and ability to dissolve reagents.

- Base Concentration: NaOH (1 mmol per 1 mmol aldehyde) ensures deprotonation and accelerates cyclization.

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on aldehydes improve yields (up to 85%), while electron-donating groups (e.g., methoxy) reduce efficiency (~70%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H NMR: Identify characteristic peaks, e.g., a singlet at δ = 2.41 ppm for methyl groups and aromatic protons in the 6.5–7.5 ppm range .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) to validate the molecular formula.

- HPLC: Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biochemical applications of this compound in academic research?

Methodological Answer:

- Enzyme Inhibition Studies: Acts as a scaffold for designing inhibitors targeting viral integrases (e.g., HIV-1) or proteases .

- Drug Development: Fluorination enhances metabolic stability and bioavailability, making it a candidate for antiviral or anticancer agents .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer: Contradictions may arise from:

- Experimental Variables: Control cell line viability assays (e.g., MTT) at consistent concentrations (10–100 µM) and incubation times (24–48 hrs) .

- Solubility Issues: Use DMSO (≤0.1% v/v) to ensure compound solubility without cytotoxicity.

- Fluorination Effects: Compare activity with non-fluorinated analogs to isolate the role of the fluorine atom .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like HIV-1 integrase (PDB: 1QS4). Focus on hydrogen bonding with fluorobenzyl moieties .

- MD Simulations: Analyze stability of ligand-target complexes in GROMACS (50 ns trajectories) to assess fluorine’s impact on binding .

Q. How can reaction scalability be improved without compromising yield or purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.